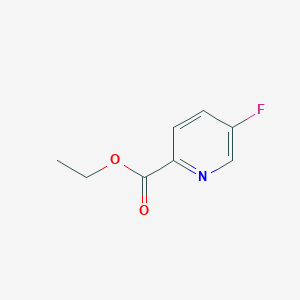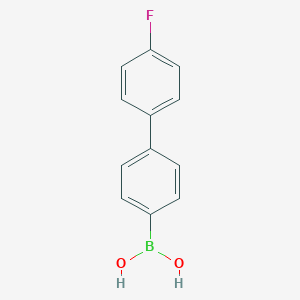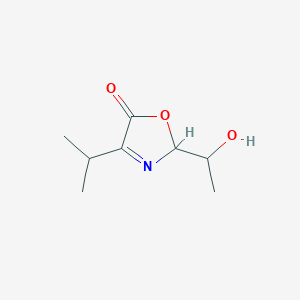
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OI-1 and is a derivative of oxazolone.
Aplicaciones Científicas De Investigación
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has potential applications in scientific research. One of the primary applications of this compound is in the field of immunology. It has been shown to induce regulatory T cells and suppress inflammatory responses in mice models. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is not fully understood. However, it has been shown to activate the aryl hydrocarbon receptor (AhR) pathway. Activation of AhR leads to the induction of regulatory T cells and suppression of inflammatory responses.
Biochemical and Physiological Effects:
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has been shown to have several biochemical and physiological effects. It induces the production of IL-10, a regulatory cytokine that suppresses inflammatory responses. It also upregulates the expression of Foxp3, a transcription factor that plays a crucial role in the development and function of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one in lab experiments is its ability to induce regulatory T cells and suppress inflammatory responses. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one. One of the directions is to explore its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Another direction is to investigate its mechanism of action and identify the molecular targets involved. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Conclusion:
In conclusion, 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound with potential applications in scientific research. Its ability to induce regulatory T cells and suppress inflammatory responses makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Further research is needed to explore its mechanism of action and identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one can be achieved by reacting 4-isopropyloxazol-5(4H)-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one as a white crystalline solid.
Propiedades
Número CAS |
152343-09-4 |
|---|---|
Nombre del producto |
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-(1-hydroxyethyl)-4-propan-2-yl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-7(9-6)5(3)10/h4-5,7,10H,1-3H3 |
Clave InChI |
ABQRYMQNEZJSMP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
SMILES canónico |
CC(C)C1=NC(OC1=O)C(C)O |
Sinónimos |
5(2H)-Oxazolone, 2-(1-hydroxyethyl)-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



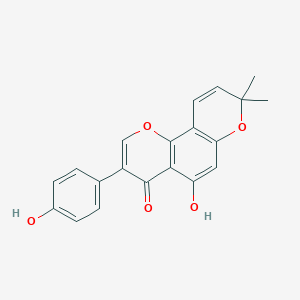
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
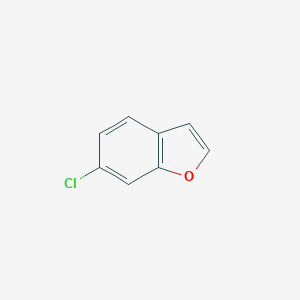

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
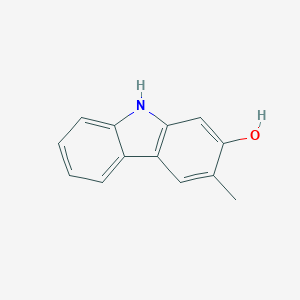
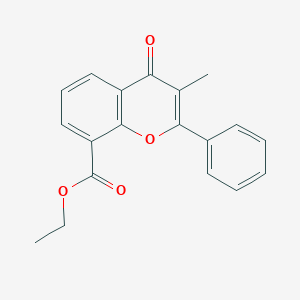


![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
